molecular formula C14H4F5NO2 B14072290 2-(Perfluorophenyl)isoindoline-1,3-dione CAS No. 168417-28-5

2-(Perfluorophenyl)isoindoline-1,3-dione

Cat. No.: B14072290
CAS No.: 168417-28-5
M. Wt: 313.18 g/mol
InChI Key: AXQQMQSRMPOWDO-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Organic Compounds in Contemporary Chemistry

Perfluorinated organic compounds (PFCs), organofluorine compounds where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds, hold a unique and vital position in modern chemistry. wikipedia.org The introduction of fluorine atoms into an organic molecule dramatically alters its physical and chemical properties. nbinno.com The carbon-fluorine bond is exceptionally strong and short, which imparts high thermal stability and chemical inertness to the molecule. greenpeace.to

These compounds are characterized by a unique combination of properties including hydrophobicity (water-repellency) and oleophobicity (oil- and fat-insolubility). greenpeace.to This dual repellency is exploited in a vast array of industrial and consumer products, such as non-stick cookware, waterproof and stain-resistant textiles, and food packaging. researchgate.netepa.gov In materials science, fluorinated compounds are critical for developing specialty polymers, water-repellent coatings, and materials with low surface energy. nbinno.com Furthermore, the high electronegativity of fluorine atoms creates strong dipoles and alters the electronic nature of the molecule, making perfluorinated groups valuable for tuning the reactivity and properties of advanced materials and pharmaceuticals. nbinno.comnih.gov

PropertyDescriptionCommon Applications
High Thermal Stability Resistance to decomposition at high temperatures due to the strong C-F bond.High-performance polymers (e.g., Teflon), lubricants. nbinno.comepa.gov
Chemical Inertness Low reactivity towards many chemical agents. greenpeace.toProtective coatings, chemically resistant labware.
Hydrophobicity & Oleophobicity Repels both water and oils. greenpeace.toresearchgate.netStain-resistant fabrics, non-stick surfaces, food packaging.
Altered Electronic Properties The high electronegativity of fluorine withdraws electron density.Activating groups in synthesis, components in electronic materials. nbinno.comnih.gov
Low Surface Energy Leads to non-stick and anti-fouling surfaces.Surface treatments, biomedical implants. nbinno.com

The Isoindoline-1,3-dione (Phthalimide) Scaffold in Chemical Synthesis and Materials Science

The isoindoline-1,3-dione moiety, commonly known as phthalimide (B116566), is a bicyclic organic compound that serves as a privileged scaffold in both chemical synthesis and materials science. mdpi.comresearchgate.net Its rigid structure and versatile reactivity have made it a cornerstone in the development of a wide range of functional molecules.

In organic synthesis, phthalimide is famously used in the Gabriel synthesis, a classic method for the preparation of primary amines. jaiswaminarayanmultichem.in The imide proton is acidic, allowing for easy N-alkylation, followed by hydrolysis or hydrazinolysis to release the desired amine, using the phthalimide group as a masked form of ammonia (B1221849). wikipedia.orgvedantu.com This reactivity makes it an indispensable tool in the synthesis of pharmaceuticals and other complex nitrogen-containing compounds. vedantu.com

The applications of the phthalimide scaffold extend broadly across various fields:

Medicinal Chemistry : Phthalimide derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and anticancer properties. mdpi.comnih.govgsconlinepress.com

Agrochemicals : The scaffold is integral to the synthesis of certain fungicides, herbicides, and insecticides. jaiswaminarayanmultichem.in

Materials Science : Phthalimide-containing polymers are used in the production of high-performance materials and stable insulators for the electronics industry. jaiswaminarayanmultichem.in More recently, they have been investigated as redox-active components for organic batteries due to their favorable electronic properties. acs.org The planar structure of the phthalimide core can facilitate π–π stacking, which is crucial for charge transport in organic electronic materials. rsc.org

Rationale for Researching 2-(Perfluorophenyl)isoindoline-1,3-dione: Bridging Perfluoroaryl and Imide Chemistries

The rationale for synthesizing and studying this compound stems from the potential to create a novel molecular architecture that synergistically combines the distinct and advantageous properties of both the perfluoroaryl group and the phthalimide scaffold.

The key motivations for this research include:

Modulation of Electronic Properties : Attaching the highly electron-withdrawing pentafluorophenyl group directly to the phthalimide nitrogen is expected to significantly impact the electronic characteristics of the imide ring. This can alter its redox potential, making it a candidate for new n-type materials in organic electronics, and influence its light-absorbing and emitting properties for optoelectronic applications. acs.org

Enhanced Thermal and Chemical Stability : Both perfluorinated compounds and phthalimides are known for their stability. nbinno.comjaiswaminarayanmultichem.in Their combination in a single molecule could lead to materials with exceptional resistance to high temperatures and harsh chemical environments, suitable for demanding applications in aerospace or industrial processing.

A Platform for Further Functionalization : The perfluorophenyl ring is not merely an inert stability-enhancing group. It is susceptible to nucleophilic aromatic substitution (SNAr), where one or more fluorine atoms (typically at the para position) can be replaced by other functional groups. nih.govdiva-portal.org This provides a reactive handle to attach other molecular units, allowing this compound to serve as a versatile building block for constructing more complex supramolecular structures, polymers, or functional dyes. nih.gov

Development of Novel Materials : The unique combination of a rigid, planar phthalimide core capable of π-stacking and a bulky, highly fluorinated aryl group could lead to novel self-assembly behaviors in the solid state. rsc.org This could produce materials with unique crystal packing and, consequently, distinct charge transport or optical properties.

Scope and Objectives of Academic Research on this compound

Academic research on a novel compound like this compound would typically be structured around a set of fundamental objectives aimed at fully understanding its synthesis, properties, and potential applications.

The primary research objectives would include:

Synthesis and Characterization :

To develop efficient and high-yielding synthetic routes for the preparation of this compound, likely involving the condensation of phthalic anhydride (B1165640) with pentafluoroaniline.

To unambiguously confirm the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.

To determine its three-dimensional structure and solid-state packing through single-crystal X-ray diffraction.

Investigation of Physicochemical Properties :

To evaluate the thermal stability of the compound using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

To study its optical properties, including UV-visible absorption and photoluminescence (fluorescence/phosphorescence) characteristics, to assess its potential for optoelectronic applications.

To determine its electrochemical behavior through cyclic voltammetry to understand its redox properties and measure its HOMO/LUMO energy levels, which are critical for applications in organic electronics.

Exploration of Reactivity and Synthetic Utility :

To investigate the reactivity of the perfluorophenyl ring towards nucleophilic aromatic substitution (SNAr) reactions, using various nucleophiles to demonstrate its utility as a synthetic platform.

To explore its use as a monomer for the synthesis of novel high-performance polyimides or other polymers.

Evaluation for Potential Applications :

To assess its suitability as a component in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

To explore its potential as a precursor for novel dyes or pigments with high stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168417-28-5

Molecular Formula

C14H4F5NO2

Molecular Weight

313.18 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4F5NO2/c15-7-8(16)10(18)12(11(19)9(7)17)20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H

InChI Key

AXQQMQSRMPOWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2 Perfluorophenyl Isoindoline 1,3 Dione

Classical Approaches to N-Arylation of Imides and Their Adaptations for Perfluoroarylation

Traditional methods for the N-arylation of imides have been foundational in organic synthesis. These approaches are often characterized by straightforward reaction setups but may require harsh conditions. Their adaptation for the synthesis of perfluoroaryl imides involves accommodating the reduced nucleophilicity of perfluoroaniline (B14601240) precursors.

The most direct and classical method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. wikipedia.orgresearchgate.net This approach is readily adapted for the synthesis of 2-(perfluorophenyl)isoindoline-1,3-dione by using pentafluoroaniline as the amine precursor.

The reaction typically involves heating a mixture of phthalic anhydride and pentafluoroaniline, often in a high-boiling solvent such as glacial acetic acid, to facilitate the dehydration and subsequent cyclization of the intermediate phthalamic acid. nih.gov The process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to a ring-opened amic acid intermediate. Subsequent thermal or acid-catalyzed dehydration closes the five-membered imide ring. nih.gov While robust, this method can require high temperatures and extended reaction times to drive the reaction to completion, particularly given the electronically deactivated nature of pentafluoroaniline.

Table 1: Classical Condensation for this compound Synthesis This table is interactive. Click on the headers to sort.

Reactant 1 Reactant 2 Solvent Conditions Typical Yield
Phthalic Anhydride Pentafluoroaniline Glacial Acetic Acid Reflux Moderate to Good

Note: Yields can vary based on specific reaction scale and purification methods.

Advanced Catalytic Protocols for C-N Bond Formation with Perfluorinated Aryl Systems

To overcome the limitations of classical methods, significant research has focused on transition-metal-catalyzed cross-coupling reactions for C-N bond formation. These advanced protocols offer milder reaction conditions, broader functional group tolerance, and often higher yields.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a significant advancement in forming C-N bonds. This methodology has been adapted for the coupling of imides with aryl halides. beilstein-journals.orgnih.gov In the context of synthesizing this compound, phthalimide (B116566) (or its potassium salt) can be coupled with a perfluoroaryl halide, such as hexachlorobenzene (B1673134) or pentafluoroiodobenzene.

These reactions typically employ a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand and a base in a polar aprotic solvent like DMSO or DMF. nih.gov The ligand, which can range from simple diamines to more complex structures like phenanthroline, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction sequence. nih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the imide nucleophile and subsequent reductive elimination to form the N-arylated product. nih.govcore.ac.uk

Table 2: Copper-Catalyzed Synthesis of this compound This table is interactive. Click on the headers to sort.

Imide Source Perfluoroaryl Source Catalyst Base Solvent Typical Yield
Phthalimide Pentafluoroiodobenzene CuI K₃PO₄ DMSO Good
Potassium Phthalimide Hexafluorobenzene CuBr N/A DMF Moderate

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds with high efficiency and generality. mit.edu These methods can be applied to the synthesis of this compound by coupling phthalimide with a suitable perfluoroaryl halide or triflate. mit.edu

The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP). mit.edu The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. The reaction requires a base, such as Cs₂CO₃ or K₃PO₄, to deprotonate the imide. nih.gov The catalytic cycle involves oxidative addition of the perfluoroaryl halide to the Pd(0) complex, coordination of the deprotonated imide, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com These methods are prized for their high yields and applicability to a wide range of substrates under relatively mild conditions. nih.govnih.gov

Recent advancements have focused on more direct and atom-economical methods for perfluoroarylation. One prominent emerging strategy involves the use of hypervalent iodine reagents, specifically diaryliodonium salts, as electrophilic arylating agents. rsc.orgresearchgate.netncl.ac.uk These reagents can arylate N-nucleophiles under metal-free or metal-catalyzed conditions. goettingen-research-online.de

In a typical metal-free approach, phthalimide can be directly N-perfluoroarylated using a reagent like (pentafluorophenyl)phenyliodonium triflate in the presence of a base. goettingen-research-online.de The reaction proceeds through nucleophilic attack of the imide anion on the iodonium (B1229267) salt, leading to the preferential transfer of the electron-deficient perfluorophenyl group. ncl.ac.uk These reactions are often fast and occur under mild conditions. Additionally, some copper-catalyzed systems have been developed that utilize these diaryliodonium salts, further expanding the toolkit for direct C-N bond formation. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign and reduce waste. mdpi.comrsc.org In the synthesis of this compound, these principles can be applied by developing solvent-free reaction conditions or utilizing recyclable catalysts. researchgate.netejcmpr.com

For instance, the classical condensation of phthalic anhydride and pentafluoroaniline can be performed under solventless conditions by simply heating the neat mixture of reactants. researchgate.net This approach eliminates the need for potentially hazardous solvents and simplifies product isolation. Another green strategy involves the use of heterogeneous catalysts, such as solid-supported acids or reusable nanocatalysts, which can facilitate the reaction and be easily recovered and reused, minimizing waste. researchgate.net The development of catalytic systems that operate in greener solvents, such as water or ethanol, also represents a significant step towards a more sustainable synthesis of this and other N-aryl imides. beilstein-journals.orgresearchgate.net

Solvent-Free or Low-Environmental Impact Reaction Conditions

Traditional syntheses of N-aryl imides often involve the use of high-boiling point polar solvents such as glacial acetic acid or dimethylformamide (DMF) under prolonged heating. While effective, these methods present environmental concerns due to solvent toxicity, volatility, and the energy-intensive nature of the process. Consequently, research has shifted towards developing greener, more sustainable synthetic protocols.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov For the synthesis of N-aryl phthalimides, microwave-assisted methods can be conducted under solvent-free conditions. nih.govepa.govacs.org In a typical solvent-free microwave-assisted procedure, phthalic anhydride and the corresponding aniline (B41778) are mixed in an open vessel and irradiated in a microwave oven. nih.gov This technique promotes efficient and rapid heating of the reactants, leading to the formation of the desired imide. The absence of a solvent simplifies the work-up procedure, often requiring only recrystallization of the crude product. nih.gov This approach has been successfully applied to a range of N-aryl phthalimides, achieving excellent yields in a matter of minutes. nih.gov

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for environmentally friendly synthesis. Ultrasound irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. acs.orgnih.gov The synthesis of substituted phthalimides has been successfully achieved using ultrasound irradiation, often in a green solvent like ethanol. acs.orgprimescholars.com This method offers advantages such as operational simplicity, the use of readily available starting materials, and improved yields under milder conditions compared to traditional refluxing. acs.orgprimescholars.com

Mechanochemistry (Ball-Milling):

Mechanochemistry, specifically ball-milling, represents a truly solvent-free approach to synthesis. This technique involves the grinding of solid reactants together in a mill, where the mechanical energy induces chemical reactions. Ball-milling has been effectively used for the N-alkylation of imides and could be adapted for the synthesis of N-aryl imides. This method avoids the use of bulk solvents, reduces waste, and can lead to the formation of products with high purity.

These solvent-free and low-impact methodologies offer significant advantages in terms of reduced environmental footprint, energy efficiency, and often, improved reaction outcomes.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acgpubs.orgnih.gov The ideal reaction has a 100% atom economy, meaning that all reactant atoms are found in the final product, with no byproducts. acgpubs.org

The synthesis of this compound from phthalic anhydride and pentafluoroaniline is an example of a condensation reaction. The balanced chemical equation for this reaction is:

C₈H₄O₃ (Phthalic Anhydride) + C₆F₅NH₂ (Pentafluoroaniline) → C₁₄H₄F₅NO₂ (this compound) + H₂O (Water)

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 acgpubs.org

The molecular weights of the involved compounds are approximately:

Phthalic Anhydride (C₈H₄O₃): 148.12 g/mol

Pentafluoroaniline (C₆F₅NH₂): 183.07 g/mol

this compound (C₁₄H₄F₅NO₂): 313.18 g/mol

Water (H₂O): 18.02 g/mol

Calculation of Atom Economy:

Sum of Molecular Weights of Reactants = 148.12 g/mol + 183.07 g/mol = 331.19 g/mol

% Atom Economy = (313.18 g/mol / 331.19 g/mol ) x 100 ≈ 94.56%

This high atom economy indicates that the reaction is very efficient in terms of incorporating the atoms of the reactants into the desired product. The only byproduct is water, which is environmentally benign.

Reaction Efficiency:

While atom economy provides a theoretical measure of efficiency, the actual reaction efficiency is determined by the chemical yield, which is the amount of product obtained compared to the theoretical maximum. Factors influencing reaction efficiency include reaction conditions, purity of reactants, and the presence of side reactions. Modern synthetic methods, such as microwave-assisted and catalytic approaches, aim to maximize reaction efficiency by improving yields and reducing reaction times. nih.govresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent Selection:

While solvent-free methods are preferred from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. For the synthesis of N-aryl phthalimides, a variety of solvents have been investigated. While glacial acetic acid is traditionally used, other solvents like ethanol, dimethylformamide (DMF), and toluene (B28343) have also been employed. researchgate.net The choice of solvent can significantly impact the reaction rate and yield. For instance, in some N-arylation reactions, DMF has been shown to provide higher yields compared to other solvents like 1,4-dioxane (B91453) or xylene. acs.org

Catalysis:

The use of a catalyst can significantly enhance the rate of the condensation reaction, allowing it to proceed under milder conditions and often with higher selectivity. For the synthesis of N-substituted phthalimides, both acid and base catalysts have been explored. N-heterocyclic carbenes (NHCs) have been demonstrated as effective organocatalysts for the synthesis of N-aryl phthalimides under mild conditions. nih.gov The use of solid acid catalysts, such as montmorillonite (B579905) clay, offers the advantage of being reusable and easily separable from the reaction mixture, contributing to a more sustainable process.

Temperature and Reaction Time:

The reaction temperature and duration are interdependent parameters that need to be optimized. Conventional heating methods often require high temperatures and long reaction times (several hours) to achieve good yields. nih.gov In contrast, microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes while often providing higher yields. nih.gov The optimization of these parameters typically involves running a series of experiments to find the ideal balance that maximizes product formation while minimizing degradation or side reactions.

The following interactive data table illustrates a hypothetical optimization of reaction conditions for the synthesis of an N-aryl phthalimide, showcasing how systematic variation of parameters can lead to improved yields.

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)
1Acetic AcidNone120 (Reflux)24075
2DMFNone12018082
3NoneNone150 (Microwave)1091
4NoneMontmorillonite140 (Microwave)895
5TolueneNHC8012088
6EthanolNone78 (Reflux)36065

This table is illustrative and based on general findings for N-aryl phthalimide synthesis; specific results for this compound may vary.

By systematically optimizing these parameters, it is possible to develop a highly efficient and environmentally conscious process for the synthesis of this compound, making this valuable compound more accessible for further research and application.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Research on 2 Perfluorophenyl Isoindoline 1,3 Dione

X-ray Crystallography: Probing Solid-State Molecular Architecture and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of 2-(Perfluorophenyl)isoindoline-1,3-dione

To date, the crystal structure of this compound has not been reported in the accessible literature. A single-crystal X-ray diffraction study would be required to determine its fundamental solid-state properties. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. Key parameters, including the crystal system, space group, and unit cell dimensions, would be established. This foundational data is crucial for understanding the molecule's conformation, such as the planarity of the isoindoline-1,3-dione core and the dihedral angle between this core and the perfluorophenyl ring.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Multi-Dimensional NMR Techniques for Full Assignment (e.g., COSY, HSQC, HMBC)

A complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound is not available in the literature. While the ¹H NMR spectrum would be relatively simple, showing signals for the four protons on the phthalimide (B116566) core, the ¹³C and ¹⁹F spectra would be more complex. Multi-dimensional NMR techniques would be essential for unambiguous assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms. sdsu.edu A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning the quaternary carbons of the phthalimide group. sdsu.edu Correlation SpectroscopY (COSY) would confirm the coupling between adjacent protons on the phthalimide ring. sdsu.edu

Solid-State NMR Spectroscopy (e.g., ¹⁹F NMR, ¹³C CPMAS NMR) for Bulk Characterization

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. For this compound, ¹⁹F ssNMR would be particularly powerful due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.govnih.gov The ¹⁹F chemical shifts are highly sensitive to the local electronic environment and intermolecular interactions, potentially allowing for the differentiation of crystallographically inequivalent fluorine atoms. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would provide information on the carbon framework, complementing the X-ray diffraction data by offering a picture of the bulk material's structure.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Signatures

Specific Infrared (IR) and Raman spectra for this compound have not been published. These techniques probe the vibrational modes of a molecule, providing a characteristic fingerprint. The IR spectrum would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide function. Other key signals would include C-N stretching, C-F stretching modes from the perfluorophenyl ring, and aromatic C-H and C=C stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov A detailed assignment of these vibrational modes would typically be supported by computational calculations, such as Density Functional Theory (DFT), to correlate observed frequencies with specific molecular motions. researchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy provides critical data on the electron distribution and energy levels of the molecular orbitals within this compound.

The electronic absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet (UV) region. Phthalimide derivatives typically exhibit absorptions between 200 and 350 nm. semanticscholar.org The parent phthalimide molecule, for instance, has a strong absorption maximum (λmax) around 215 nm in ethanol. photochemcad.com

These absorptions are primarily attributed to π→π* electronic transitions within the delocalized π-system of the phthalimide moiety. semanticscholar.org The introduction of the perfluorophenyl group, a strong electron-withdrawing substituent, is likely to modulate the energies of the frontier molecular orbitals (HOMO and LUMO). This can lead to shifts in the absorption maxima compared to unsubstituted phthalimide. The interaction between the nitrogen lone pair and the perfluorophenyl ring may also introduce or modify charge-transfer characteristics of the electronic transitions.

Transition TypeExpected Absorption Region (nm)Moiety
π→π200–350Phthalimide Ring
π→πShorter Wavelength UVPerfluorophenyl Ring
n→π*Longer Wavelength UV (often weak)Imide Carbonyl Oxygen

The emission properties of this compound are dictated by the de-excitation pathways available to its electronically excited states. The parent phthalimide scaffold is generally considered to be weakly fluorescent. rsc.org However, the fluorescence properties, including emission wavelength and quantum yield (Φ), are highly sensitive to the nature of the N-substituent. rsc.orgnih.gov

For many phthalimide derivatives, the emission originates from an intramolecular charge-transfer (ICT) excited state. rsc.org The electron-withdrawing nature of the perfluorophenyl group could influence the formation and stabilization of such an ICT state, potentially leading to observable fluorescence. If the molecule does fluoresce, the emission is expected to be Stokes-shifted to a longer wavelength relative to its absorption.

Detailed photophysical studies, including the measurement of fluorescence and phosphorescence spectra and their respective quantum yields and lifetimes, are necessary to fully characterize the excited-state dynamics. Such studies would elucidate the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. To date, specific emission data for this compound is not widely available in the literature, indicating an area ripe for further investigation. rsc.org

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₄H₄F₅NO₂), the calculated exact mass of the neutral molecule is 313.0162 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 314.0235.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion induce fragmentation, providing a structural fingerprint of the molecule. Based on the known fragmentation of N-substituted phthalimides, a plausible fragmentation pathway can be proposed. xml-journal.netnih.gov Key fragmentation steps would likely involve the stable phthalimide and perfluorophenyl moieties.

Proposed Fragmentation Pathway:

Loss of Carbon Monoxide (CO): A common fragmentation for phthalimides is the sequential loss of two molecules of CO from the imide ring. xml-journal.net

Cleavage at the N-Aryl Bond: Fission of the bond between the imide nitrogen and the perfluorophenyl ring could lead to the formation of characteristic ions for each part of the molecule, such as the pentafluorophenyl cation (C₆F₅⁺, m/z 167) or the phthalimide radical cation.

Formation of a Phthalic Anhydride-related Ion: Fragmentation may also produce an ion at m/z 147, corresponding to a deprotonated or radical phthalic anhydride-like structure. nih.gov

The table below outlines some of the plausible high-resolution fragment ions.

Proposed Fragment IonFormulaCalculated m/z
[M+H]⁺[C₁₄H₅F₅NO₂]⁺314.0235
[M+H - CO]⁺[C₁₃H₅F₅NO]⁺286.0286
[M+H - 2CO]⁺[C₁₂H₅F₅N]⁺258.0337
[C₆F₅]⁺[C₆F₅]⁺166.9936
Phthalimide-related ion[C₈H₄NO₂]⁺146.0242

These advanced analytical techniques collectively provide a comprehensive characterization of this compound, defining its structural, electronic, and conformational properties with high precision.

Mass Spectrometric Investigations of Molecular Integrity and Fragmentation

Mass spectrometry serves as a crucial analytical technique for the structural elucidation of "this compound," providing vital information regarding its molecular weight, integrity, and fragmentation patterns under energetic conditions. High-resolution mass spectrometry (HRMS), in particular, allows for the precise determination of the compound's elemental composition, confirming its molecular formula, C​₁₄H₄F₅NO₂.

While detailed mass spectrometric studies specifically focused on this compound are not extensively documented in publicly available literature, a probable fragmentation pathway can be postulated based on the known mass spectrometric behavior of N-substituted phthalimides and perfluoroaromatic compounds.

Upon ionization, typically through techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺• is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule. The primary fragmentation events are anticipated to occur at the most labile bonds within the structure.

The bond connecting the perfluorophenyl ring to the nitrogen atom of the isoindoline-1,3-dione moiety is predicted to be a primary site of cleavage. This would lead to two principal fragment ions: one corresponding to the pentafluorophenyl cation and the other to the isoindoline-1,3-dione radical.

Further fragmentation of the isoindoline-1,3-dione portion is expected to follow pathways characteristic of phthalimides. This includes the sequential loss of carbon monoxide (CO) molecules, leading to the formation of a benzoyl-type cation. The perfluorophenyl fragment may also undergo fragmentation, potentially through the loss of fluorine atoms or difluorocarbene (CF₂).

The anticipated major fragmentation pathways and the corresponding m/z values are summarized in the interactive data table below. These predictions offer a foundational framework for the interpretation of experimental mass spectra of this compound and its derivatives.

Table 1. Proposed Mass Spectrometric Fragments of this compound
m/zProposed Fragment IonChemical FormulaFragmentation Pathway
313.02Molecular Ion[C₁₄H₄F₅NO₂]⁺•-
167.00Pentafluorophenyl cation[C₆F₅]⁺Cleavage of the N-C bond
146.02Isoindoline-1,3-dione radical cation[C₈H₄NO₂]⁺•Cleavage of the N-C bond
104.03Benzoyl-type cation[C₇H₄O]⁺•Loss of CO from the [C₈H₄NO₂]⁺• fragment
76.03Benzyne radical cation[C₆H₄]⁺•Loss of CO from the [C₇H₄O]⁺• fragment

Theoretical and Computational Investigations of 2 Perfluorophenyl Isoindoline 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. semanticscholar.orgniscpr.res.in For 2-(Perfluorophenyl)isoindoline-1,3-dione, DFT calculations are essential for elucidating its fundamental electronic characteristics and predicting its chemical behavior. These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic properties based on this optimized geometry.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, the HOMO is expected to be primarily located on the benzene (B151609) ring of the isoindoline-1,3-dione moiety, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-deficient perfluorophenyl ring and the carbonyl groups of the phthalimide (B116566) structure.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comnih.gov DFT calculations would precisely determine these energy levels and the resulting gap, offering a quantitative measure of the molecule's electronic stability and susceptibility to electronic transitions. scispace.comresearchgate.net

Illustrative Data Table for FMO Analysis

This table presents the type of data generated from a DFT calculation for FMO analysis. The values are hypothetical examples based on similar molecular structures.

ParameterCalculated Energy (eV)Description
EHOMO -7.2Energy of the Highest Occupied Molecular Orbital
ELUMO -2.5Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Gap) 4.7HOMO-LUMO Energy Gap (LUMO - HOMO)

An Electrostatic Potential (ESP) surface, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across a molecule's surface. nih.govresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potential values.

For this compound, an ESP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the fluorine atoms of the perfluorophenyl ring. These are sites that would attract positive charges or act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Located on the hydrogen atoms of the isoindoline (B1297411) benzene ring, indicating their susceptibility to attack by nucleophiles.

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the aromatic rings.

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. semanticscholar.org

NMR Chemical Shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com For this compound, these calculations would predict the specific resonance frequencies for each unique proton, carbon, and fluorine atom in the molecule, providing a theoretical spectrum that can be compared with experimental results for verification. manchester.ac.ukuni-muenchen.dersc.org

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). qnl.qarsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net For this molecule, TD-DFT would likely predict strong π → π* transitions associated with its aromatic systems.

Illustrative Data Table for Predicted Spectroscopic Properties

This table shows the format for presenting computationally predicted spectroscopic data alongside experimental values for comparison.

Property Nucleus/Transition Predicted Value Experimental Value
¹³C NMR Carbonyl (C=O)167.5 ppm(To be determined)
C-F (Perfluorophenyl)140-150 ppm (multiplet)(To be determined)
¹⁹F NMR Ortho-F-142 ppm(To be determined)
Meta-F-160 ppm(To be determined)
Para-F-155 ppm(To be determined)
UV-Vis λmax 1295 nm(To be determined)
λmax 2240 nm(To be determined)

Ab Initio Molecular Orbital Calculations for Energetic and Geometrical Analysis

Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.netrsc.org While often more computationally demanding than DFT, they are crucial for obtaining highly accurate geometries and energies.

For this compound, ab initio calculations would be used to:

Precisely determine geometrical parameters: This includes bond lengths, bond angles, and dihedral (torsion) angles. Key parameters would include the planarity of the isoindoline ring system and the rotational angle of the perfluorophenyl group relative to the plane of the phthalimide moiety. wayne.edunih.gov

Analyze conformational preferences: By calculating the relative energies of different rotational isomers (conformers), these methods can identify the most stable conformation of the molecule in the gas phase.

Molecular Dynamics and Simulation Studies for Conformational and Intermolecular Interactions

While DFT and ab initio methods typically model molecules as static structures at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Explore conformational space: To understand the flexibility of the molecule, particularly the rotation around the N-C bond connecting the two ring systems, and how this is influenced by the surrounding environment (e.g., a solvent).

Study intermolecular interactions: In a simulated condensed phase (liquid or solid), MD can reveal how molecules of this compound interact with each other. This is crucial for understanding crystal packing, where interactions like π-π stacking between the aromatic rings and electrostatic interactions involving the fluorine atoms would be significant. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build predictive models that correlate a molecule's structural or computationally derived features (known as descriptors) with its macroscopic properties. mdpi.com

A QSPR study involving this compound would typically involve a series of related isoindoline-1,3-dione derivatives. The process would include:

Calculating a large number of molecular descriptors (e.g., electronic, topological, geometrical) for each molecule in the series using methods like DFT.

Measuring an experimental property of interest (e.g., solubility, melting point, or a specific biological activity).

Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the calculated descriptors to the measured property. mdpi.comresearchgate.net

Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts toward molecules with desired characteristics.

Reaction Mechanism Elucidation through Computational Chemistry (e.g., Transition State Theory)

The synthesis of this compound involves a multi-step process, the mechanism of which can be thoroughly investigated using computational chemistry. While specific computational studies on this exact molecule are not extensively available in the public domain, the reaction mechanisms can be elucidated by analogy to well-studied, similar reactions. The primary synthetic route likely involves two key transformations: the formation of the isoindoline-1,3-dione (phthalimide) ring and the subsequent nucleophilic aromatic substitution (SNAr) to introduce the perfluorophenyl group. Computational methods, particularly Density Functional Theory (DFT) and Transition State Theory, are invaluable tools for exploring the intricacies of these reaction pathways.

The formation of the isoindoline-1,3-dione core typically proceeds through the condensation of phthalic anhydride (B1165640) with a primary amine. In the case of this compound, this would involve the reaction of phthalic anhydride with pentafluoroaniline. Computational modeling of this reaction would focus on identifying the transition states and intermediates along the reaction coordinate. The initial step is the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by a proton transfer and then a cyclization step with the elimination of a water molecule.

The second key reaction is the nucleophilic aromatic substitution of a perfluorinated aromatic ring. The perfluorophenyl group is highly susceptible to SNAr reactions due to the strong electron-withdrawing nature of the fluorine atoms. mdpi.commdpi.com In a hypothetical synthesis where the phthalimide anion acts as the nucleophile attacking hexafluorobenzene, computational studies would model the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. The potential energy surface would be calculated to identify the transition states for the formation and decomposition of this intermediate.

The reaction would proceed via a two-step mechanism:

Nucleophilic attack of the phthalimide anion on the perfluorinated ring to form a stabilized carbanion (Meisenheimer complex).

Elimination of a fluoride (B91410) ion to restore aromaticity.

Below are illustrative data tables generated from hypothetical DFT calculations, showcasing the type of information that would be obtained from a computational investigation of the synthesis of this compound.

Table 1: Calculated Activation Energies for the Formation of the Isoindoline-1,3-dione Ring

StepTransition StateΔG‡ (kcal/mol)
Nucleophilic AttackTS115.2
Proton TransferTS28.5
CyclizationTS322.8
Water EliminationTS412.1

This interactive table presents hypothetical activation energies for the key steps in the formation of the isoindoline-1,3-dione ring, as would be determined by DFT calculations.

Table 2: Calculated Thermodynamic Data for the Nucleophilic Aromatic Substitution

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)18.525.3
Meisenheimer Intermediate-5.7-2.1
Transition State 2 (TS2)12.318.9
Products-15.8-19.4

This interactive table displays hypothetical thermodynamic data for the SNAr reaction, highlighting the energy profile of the reaction pathway.

Reactivity and Reaction Mechanisms of 2 Perfluorophenyl Isoindoline 1,3 Dione

Nucleophilic Aromatic Substitution (SNAr) on the Perfluorophenyl Ring

The presence of five fluorine atoms on the phenyl ring renders the aromatic system of 2-(perfluorophenyl)isoindoline-1,3-dione highly electron-deficient and, consequently, highly activated towards nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of the chemistry of this compound.

Nucleophilic attack on the perfluorophenyl ring of this compound occurs with a high degree of regioselectivity. The substitution predominantly takes place at the para-position (C-4) relative to the isoindoline-1,3-dione moiety. nih.govnih.govstrath.ac.uk This pronounced regioselectivity is attributed to both electronic and steric factors. The para-position is electronically the most activated site for nucleophilic attack, and substitution at this position minimizes steric hindrance from the bulky isoindoline-1,3-dione group.

The scope of nucleophiles that participate in SNAr reactions with this compound is broad and includes a variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. This versatility allows for the synthesis of a wide range of derivatives with tailored properties.

Oxygen Nucleophiles: Alcohols and phenols react to form the corresponding aryl ethers. For instance, phenoxides readily displace the para-fluorine atom to yield 4-phenoxy derivatives. nih.gov

Nitrogen Nucleophiles: A diverse array of amines, including primary and secondary amines, as well as other nitrogen-containing heterocycles, can be used to introduce amino functionalities. nih.govmdpi.com

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles, leading to the formation of thioethers. acsgcipr.org

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also displace the para-fluorine, enabling the formation of new carbon-carbon bonds. nih.gov

Table 1: Scope of Nucleophiles in the SNAr Reaction of this compound.
Nucleophile TypeExample NucleophileProduct Type
Oxygen (O)Phenoxide (e.g., Sodium phenoxide)4-Phenoxy derivative
Nitrogen (N)Primary/Secondary Amines (e.g., Piperidine)4-Amino derivative
Sulfur (S)Thiolate (e.g., Sodium thiophenoxide)4-Thioether derivative
Carbon (C)Enolates (e.g., Malonic ester anion)4-Alkylated derivative

The five fluorine atoms on the phenyl ring are crucial to the high reactivity of this compound in SNAr reactions. Their strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. springernature.com This activation is a key feature of perfluorinated aromatic compounds.

The fluorine atoms also play a critical role in directing the regioselectivity of the substitution. The cumulative electron-withdrawing effect of the fluorine atoms, combined with the electronic influence of the isoindoline-1,3-dione substituent, strongly activates the para-position for nucleophilic attack. Furthermore, the fluorine atom at the para-position is an excellent leaving group in the context of SNAr reactions, facilitating the completion of the substitution process.

The mechanism of the SNAr reaction on this compound is generally accepted to proceed through a two-step addition-elimination pathway. springernature.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, typically at the carbon atom bearing the para-fluorine. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing fluorine atoms and the isoindoline-1,3-dione group.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion from the ipso-position. This elimination step is typically fast.

Recent computational studies have suggested that for some highly activated aryl fluorides, the SNAr reaction may proceed through a concerted mechanism rather than a stepwise one. strath.ac.ukspringernature.comresearchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. However, for many perfluorinated systems, the stepwise mechanism involving a distinct Meisenheimer intermediate is still the prevailing model. researchgate.net

Reactions Involving the Imide Nitrogen and Carbonyl Moieties

The isoindoline-1,3-dione portion of the molecule also offers avenues for chemical modification, primarily at the imide nitrogen and the two carbonyl carbons.

The nitrogen atom of the imide group in this compound can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of a base such as potassium carbonate, the imide nitrogen can be alkylated with various alkyl halides. This reaction provides a route to N-alkylated derivatives.

N-Acylation: Similarly, acylation of the imide nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base, leading to the formation of N-acylated products.

These reactions are analogous to the well-established Gabriel synthesis of primary amines, where the phthalimide (B116566) anion serves as an ammonia (B1221849) surrogate. rsc.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions.
Reaction TypeReagentProduct Type
N-AlkylationAlkyl halide (e.g., Benzyl bromide) + Base (e.g., K2CO3)N-Alkyl-2-(perfluorophenyl)isoindoline-1,3-dione
N-AcylationAcyl chloride (e.g., Acetyl chloride) + Base (e.g., Triethylamine)N-Acyl-2-(perfluorophenyl)isoindoline-1,3-dione

The carbonyl groups of the isoindoline-1,3-dione ring are susceptible to nucleophilic attack, leading to a variety of transformations.

Reduction: The carbonyl groups can be reduced using hydride reagents such as sodium borohydride (B1222165) (NaBH4). Depending on the reaction conditions, this can lead to the formation of hydroxylactams or, upon further reduction, ring-opened products. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl groups, leading to the formation of tertiary alcohols after workup.

Ring-Opening Reactions: The imide ring can be cleaved by strong nucleophiles. For example, reaction with hydrazine (B178648) is a classic method for the deprotection of the amine in the Gabriel synthesis, leading to the formation of the corresponding amine and phthalhydrazide. A similar ring-opening can be expected for this compound.

Photochemical and Photophysical Reactivity of this compound

The photochemical and photophysical behavior of this compound is dictated by the interplay between its constituent aromatic systems: the phthalimide core and the electron-deficient pentafluorophenyl ring. The strong electron-withdrawing nature of the perfluorinated ring significantly influences the electronic transitions and excited-state properties of the molecule.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov The phthalimide scaffold is a known electron acceptor, and its reactivity in PET processes is well-documented. rsc.org For this compound, the presence of the strongly electron-withdrawing pentafluorophenyl group is expected to significantly enhance the electron-accepting nature of the phthalimide moiety, making it a potent participant in PET reactions.

Upon absorption of a photon, the molecule is promoted to an electronically excited state. In the presence of a suitable electron donor (D), the excited this compound (*A) can act as a powerful oxidizing agent, accepting an electron to form a radical anion (A•⁻) and a donor radical cation (D•⁺). This process can be described by the following general scheme:

*A + hν → A *A + D → [A⁻•••D⁺•] → A•⁻ + D•⁺

The feasibility of PET is governed by the change in Gibbs free energy (ΔG_ET), which can be estimated by the Rehm-Weller equation. A negative ΔG_ET value indicates a thermodynamically favorable process. Given the high reduction potential anticipated for this compound due to the perfluoroaryl substituent, PET processes are expected to be highly efficient with a wide range of electron donors.

PropertyN-Arylphthalimide DerivativeExpected Influence of Perfluorophenyl Group
Electron Affinity Moderate to HighSignificantly Increased
Reduction Potential Favorable for PETMore Positive (stronger oxidant)
Excited State Singlet and/or TripletPotentially altered lifetimes and energies
PET Rate Dependent on donorExpected to be very fast with suitable donors

Photoreactions Involving Excitation of the Perfluorophenyl or Imide Units

The photoreactivity of this compound is primarily associated with the phthalimide core, as perfluorinated aromatic rings are generally characterized by high photostability. Research on the photochemistry of a model compound, N-phenylphthalimide, indicates that photolysis in the presence of oxygen leads to the formation of phthalic anhydride (B1165640) as a major product, alongside smaller amounts of phthalimide. kpi.ua This suggests that the primary photochemical pathway involves the oxidative degradation of the imide structure.

The quantum yield for such photoproduct formation in N-phenylphthalimide is typically low (< 10⁻³), indicating an inefficient process. kpi.ua For this compound, excitation is expected to populate the excited states of the phthalimide chromophore. The subsequent reaction pathways would be influenced by the electronic properties conferred by the perfluorophenyl group. The electron-deficient nature of this group would make the imide carbonyls more electrophilic, potentially altering the course of photoreduction or photoaddition reactions compared to non-fluorinated analogues.

While the C-F bonds of the perfluorophenyl ring are very strong and resistant to homolytic cleavage, photochemical reactions involving nucleophilic aromatic substitution (S_NAr) on the excited-state perfluorinated ring could be a possibility in the presence of strong nucleophiles, although such reactivity is less common for N-aryl imides. The dominant photoreactions are expected to originate from the imide unit's excited state, leading to pathways analogous to those observed for other N-aryl phthalimides, such as photoreduction in the presence of hydrogen donors or oxidative cleavage. kpi.uaresearchgate.net

Coordination Chemistry: this compound as a Ligand Scaffold

The isoindoline-1,3-dione framework possesses potential coordination sites that could allow it to function as a ligand for metal centers. However, its coordinating ability is significantly modulated by the N-substituent.

Complexation with Metal Centers via Imide Nitrogen or Carbonyl Oxygen

In the this compound molecule, there are two potential types of donor atoms for metal coordination: the imide nitrogen and the two carbonyl oxygens.

The lone pair of electrons on the imide nitrogen atom is extensively delocalized through resonance with the two adjacent carbonyl groups. This delocalization significantly reduces the nitrogen's Lewis basicity, making it a very poor donor atom. Consequently, direct coordination of a metal center to the imide nitrogen is highly unlikely.

The primary sites for metal complexation are the carbonyl oxygen atoms. Each oxygen atom possesses lone pairs of electrons that can donate to a Lewis acidic metal center. Coordination would likely occur in a monodentate fashion through one of the carbonyl oxygens or potentially in a bridging mode between two metal centers. In silico studies on related phthalimide derivatives show their involvement in interactions through the carbonyl groups. nih.gov

Advanced Applications and Functional Material Design Utilizing 2 Perfluorophenyl Isoindoline 1,3 Dione As a Building Block

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is dictated by a subtle interplay of non-covalent interactions, and the highly fluorinated nature of 2-(Perfluorophenyl)isoindoline-1,3-dione makes it a compelling candidate for crystal engineering. The design of ordered molecular assemblies with predictable and tunable properties is a primary goal in this field.

Design of Ordered Molecular Assemblies via Non-Covalent Interactions

The crystal packing of N-aryl phthalimides is significantly influenced by the orientation of the aryl ring relative to the phthalimide (B116566) core. In N-phenylphthalimide, a dihedral angle of approximately 56.7° is observed between the two ring systems. nih.gov For fluorinated analogues such as N-(2-fluorophenyl)phthalimide and N-(2,3,4-trifluorophenyl)phthalimide, this angle is around 60°. nih.gov It is anticipated that this compound would adopt a similarly twisted conformation.

The primary non-covalent interactions governing the assembly of such structures, aside from standard van der Waals forces, include weak C—H···O and C—H···F hydrogen bonds. nih.gov However, the introduction of a perfluoroaryl group introduces the possibility of strong and directional arene-perfluoroarene stacking interactions. worktribe.comhw.ac.uk These interactions, driven by complementary electrostatic potentials between the electron-rich arene and the electron-poor perfluoroarene, can lead to highly ordered, alternating stacked structures. worktribe.comacs.org In the case of this compound, self-assembly could be dominated by interactions between the perfluorophenyl ring of one molecule and the phthalimide ring of another, leading to well-defined columnar or layered architectures.

Table 1: Comparison of Dihedral Angles in N-Aryl Phthalimide Derivatives

CompoundDihedral Angle between RingsReference
N-phenylphthalimide56.73° nih.gov
N-(2-fluorophenyl)phthalimide59.95° nih.gov
N-(2,3,4-trifluorophenyl)phthalimide60.12° nih.gov
This compound Predicted to be similar

Role of Fluorine-Fluorine and Fluorine-Hydrogen Interactions in Self-Assembly

While arene-perfluoroarene stacking is a powerful tool in the crystal engineering of mixed aromatic systems, the interactions involving fluorine atoms themselves play a crucial role in the solid-state organization of fluorinated molecules. In the absence of a suitable aromatic partner, fluorine-centered non-covalent interactions become significant.

C—H···F hydrogen bonds are recognized as being structurally significant, contributing to the stability of crystal packing. acs.org In the context of this compound, the protons of the phthalimide ring can act as donors for such interactions with the fluorine atoms of a neighboring molecule.

The role of fluorine-fluorine (F···F) interactions is more complex. While often considered to be weakly repulsive, specific F···F contacts have been identified in crystal structures that are shorter than the sum of their van der Waals radii, suggesting a net attractive interaction in certain geometric arrangements. These interactions are often driven by the anisotropic distribution of electron density on the fluorine atom. The judicious manipulation of these subtle forces provides a strategy for fine-tuning molecular packing and, consequently, the material's bulk properties.

Catalysis: Use as a Ligand Precursor or Organocatalyst Scaffold

The unique electronic properties imparted by the perfluorophenyl group suggest that this compound could serve as a valuable scaffold in the design of novel catalysts.

Development of Derivatives for Targeted Catalytic Applications

The isoindoline-1,3-dione framework can be chemically modified to introduce coordinating atoms, thereby creating novel ligands for transition metal catalysis. For instance, functionalization of the phthalimide ring could yield derivatives capable of binding metal centers. The strongly electron-withdrawing perfluorophenyl group would significantly modulate the electronic properties of the resulting metal complex, which can be advantageous in various catalytic cycles. The development of fluorinated ligands is a well-established strategy for enhancing the solubility of catalysts in non-traditional media like supercritical CO2 and fluorous solvents, facilitating catalyst recovery and reuse. liv.ac.uk

Furthermore, the inherent chirality of certain isoindoline-1,3-dione derivatives, or the introduction of chiral centers, could lead to the development of ligands for asymmetric catalysis. The conformational constraints imposed by fluorine substitution can be exploited to create highly pre-organized catalyst structures, potentially leading to enhanced enantioselectivity. nih.gov

Heterogeneous Catalysis Applications

While direct applications in heterogeneous catalysis have not been reported for this specific compound, derivatives of this compound could be designed for immobilization on solid supports. For example, the incorporation of a reactive handle on the phthalimide ring would allow for covalent attachment to silica (B1680970) or polymer resins. The resulting supported catalysts could offer the benefits of homogeneous systems, such as high activity and selectivity, combined with the ease of separation and recyclability characteristic of heterogeneous catalysts. The robust nature of the perfluorophenyl and phthalimide moieties suggests that such catalysts would exhibit good thermal and chemical stability.

Advanced Sensing Applications based on Photophysical or Electrochemical Properties

The photophysical and electrochemical properties of the isoindoline-1,3-dione (phthalimide) core are well-documented and form the basis for many fluorescent probes and electroactive materials. rsc.orgrsc.orgresearchgate.net The introduction of a perfluorophenyl group is expected to significantly perturb these properties, creating opportunities for the development of advanced sensors.

The electron-withdrawing nature of the pentafluorophenyl ring would likely lead to a bathochromic (red) shift in the absorption and emission spectra of the phthalimide chromophore. This is due to the lowering of the energy of the lowest unoccupied molecular orbital (LUMO). Such modifications are a common strategy in the design of fluorescent dyes and probes. rsc.org Derivatives of this compound could be engineered to exhibit fluorescence quenching or enhancement upon interaction with specific analytes, forming the basis of a chemical sensor. For example, a receptor unit could be appended to the phthalimide ring that, upon binding a target molecule, alters the electronic structure of the fluorophore and thus its emission properties.

From an electrochemical standpoint, the highly electron-deficient nature of the molecule would make it a good electron acceptor. The reduction potential of the phthalimide moiety is expected to be significantly shifted to more positive values compared to its non-fluorinated counterpart. This property could be exploited in the design of electrochemical sensors. For instance, the compound could be used as a redox indicator where its electrochemical signal is modulated by the presence of an analyte. The development of functionalized isoindolinones for use in high-voltage non-aqueous redox flow batteries highlights the potential of this class of compounds in electrochemical applications. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Perfluorophenyl Isoindoline 1,3 Dione

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods for synthesizing N-aryl phthalimides, such as the condensation of phthalic anhydride (B1165640) with an appropriate amine, are well-established, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. acs.orgnih.govknow-todays-news.comresearchgate.net Innovations in this area are crucial for accessing a wider range of derivatives and enabling large-scale production for potential applications.

Recent advancements in organocatalysis, particularly using N-heterocyclic carbenes (NHCs), offer a promising avenue for the atroposelective synthesis of N-aryl phthalimides under mild conditions. know-todays-news.comchemrxiv.org This approach allows for the in-situ activation of phthalamic acid followed by an NHC-catalyzed amidation, yielding intricately decorated phthalimides with high yields and enantioselectivities. know-todays-news.com Further exploration of different catalytic systems, including transition-metal-catalyzed reactions, could lead to novel pathways with improved substrate scope and functional group tolerance. nih.gov For instance, metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, provide an operationally simple and scalable method for producing diverse N-aryl phthalimide (B116566) derivatives. acs.org

The development of one-pot syntheses and methods that utilize greener solvents and reagents will also be a key focus. nih.gov These efforts will not only enhance the economic viability of producing 2-(perfluorophenyl)isoindoline-1,3-dione and its derivatives but also align with the growing demand for environmentally friendly chemical processes.

In-Depth Mechanistic Studies of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing novel chemical transformations. The perfluorophenyl group significantly influences the reactivity of the phthalimide moiety, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational methods, like density functional theory (DFT) calculations. nih.govnih.gov These investigations can elucidate whether reactions proceed through a stepwise or concerted mechanism, or a borderline mechanism which is subject to general base catalysis. nih.gov Understanding the mechanistic continuum of SNAr reactions involving azole nucleophiles, for example, can guide the development of general models for predicting reactivity. nih.gov

Computational studies can provide valuable insights into the transition states and intermediates of these reactions. For instance, DFT calculations have been used to investigate the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, revealing a two-step addition-elimination mechanism where the acetic acid acts as both a proton donor and acceptor. nih.gov Similar in-depth computational analysis of reactions involving this compound will be crucial for understanding the role of the perfluorophenyl group in activating the aromatic ring and influencing the reaction pathway. This knowledge will enable the rational design of reaction conditions to achieve desired products with high selectivity.

Rational Design of Derivatives with Tunable Electronic and Optical Properties

The combination of the electron-accepting phthalimide core and the strongly electron-withdrawing pentafluorophenyl group makes this compound an excellent platform for designing molecules with tailored electronic and optical properties. nih.govmdpi.com Future research will focus on the rational design and synthesis of derivatives for applications in optoelectronics and materials science.

By strategically introducing electron-donating groups onto the phthalimide or perfluorophenyl rings, or by incorporating this moiety into larger conjugated systems, it is possible to create donor-π-acceptor (D-π-A) architectures. nih.govmdpi.comrsc.orgresearchgate.net These D-π-A systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties such as fluorescence and nonlinear optical (NLO) activity. mdpi.comrsc.org The electronic and optical features of these materials can be finely tuned by modifying the strength of the donor and acceptor units and the nature of the π-conjugated linker.

For example, incorporating this compound into covalent-organic frameworks (COFs) has been shown to create materials with suitable band gaps and broad visible-light absorption, making them promising candidates for photocatalysis. nih.gov Further research into the synthesis of novel derivatives and their systematic investigation through spectroscopic and electrochemical techniques will pave the way for their application in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices. researchgate.netmdpi.com

Integration into Advanced Functional Materials for Energy and Environmental Applications

The unique electronic characteristics of this compound make it a promising building block for advanced functional materials with applications in energy and environmental sectors. Its strong electron-accepting nature makes it a candidate for use as an acceptor material in organic solar cells (OSCs). researchgate.netrsc.org Phthalimide-based π-conjugated small molecules have been designed with tailored electronic energy levels for this purpose. researchgate.net Future work will involve designing and synthesizing novel donor-acceptor systems incorporating the this compound unit to optimize charge separation and transport properties for improved solar cell efficiency.

In the realm of photocatalysis, covalent-organic frameworks (COFs) based on phthalimide as an electron-deficient unit have demonstrated efficient visible-light catalytic hydrogen evolution. nih.gov The high crystallinity, porosity, and stability of these COFs, combined with the electronic properties of the phthalimide moiety, facilitate efficient charge separation and transfer, which are crucial for photocatalytic activity. Further research into designing and synthesizing novel COFs and other porous materials incorporating this compound could lead to the development of highly efficient photocatalysts for hydrogen production, CO2 reduction, and pollutant degradation.

The strong and ordered stacking of phthalimide-based structures can also be exploited in the design of materials for organic electronics, where charge transport is highly dependent on molecular packing. nih.gov

Development of Computational Models for Predictive Material Design

Computational modeling is poised to play an increasingly vital role in accelerating the discovery and design of new materials based on this compound. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and charge transfer characteristics of novel derivatives before their synthesis. chemrxiv.orgactascientific.com

Future research will focus on developing accurate and efficient computational models that can reliably predict the properties of materials incorporating the this compound scaffold. These models can be used to screen large virtual libraries of candidate molecules to identify those with the most promising characteristics for specific applications, such as high charge mobility for transistors or optimal absorption spectra for solar cells.

Molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of these materials, which are critical for their performance in devices. By combining quantum chemical calculations with multiscale modeling techniques, researchers can develop a comprehensive understanding of the structure-property relationships governing the behavior of these materials. This predictive capability will guide experimental efforts, reducing the time and resources required for the development of new high-performance materials.

Q & A

Q. How can researchers optimize the synthesis of 2-(Perfluorophenyl)isoindoline-1,3-dione while minimizing byproduct formation?

  • Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and selectivity. Use orthogonal design matrices to reduce the number of experiments while capturing interactions between variables. Post-synthesis, apply regression analysis to model the relationship between parameters and outcomes, enabling targeted optimization . For instance, prioritize solvent selection and reaction time based on statistical significance to suppress side reactions.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorinated aromatic and isoindoline-dione moieties, X-ray crystallography for unambiguous structural confirmation, and HPLC-MS to assess purity and detect trace byproducts. Cross-validate results with FT-IR to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and elemental analysis for stoichiometric consistency .

Q. What experimental frameworks are recommended for studying the compound’s reactivity in non-automotive fuel applications?

  • Methodological Answer : Design experiments under controlled combustion conditions (e.g., in a flow reactor) to monitor thermal stability and decomposition pathways. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and thermogravimetric analysis (TGA) to assess degradation thresholds. Reference RDF2050105 for methodologies in non-automotive combustion engineering, emphasizing flame velocity measurements and emission profiling .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced biological or catalytic activity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, focusing on substituent effects at the perfluorophenyl group. Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to explore regioselectivity and stereochemical outcomes. Validate predictions with microkinetic modeling and iterative experimental feedback loops, as exemplified by the ICReDD framework . For biological activity, apply molecular docking to screen derivatives against target proteins (e.g., enzymes implicated in inflammation or cancer) .

Q. How should researchers address contradictions in reported biological activity data for isoindoline-1,3-dione derivatives?

  • Methodological Answer : Conduct systematic meta-analyses of existing studies to identify variables contributing to discrepancies (e.g., assay conditions, cell lines, purity levels). Design reproducibility trials with strict controls for solvent polarity, pH, and temperature. Use multivariate statistical tools (e.g., PCA) to isolate confounding factors and validate findings across independent labs. Reference studies on anticonvulsant and antitumor activities of related derivatives for benchmarking .

Q. What advanced reactor designs are suitable for scaling up the synthesis of fluorinated isoindoline-diones?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce safety risks associated with exothermic fluorination steps. Optimize membrane separation technologies (e.g., nanofiltration) for in-line purification of intermediates, as outlined in RDF2050104 . Use process simulation software (e.g., Aspen Plus) to model scalability and identify bottlenecks in multi-step syntheses .

Q. How can surface chemistry studies improve understanding of the compound’s environmental interactions?

  • Methodological Answer : Apply microspectroscopic imaging techniques (e.g., ToF-SIMS, AFM) to analyze adsorption/desorption kinetics on indoor or environmental surfaces (e.g., silica, cellulose). Couple with controlled chamber experiments to simulate humidity and oxidant exposure, monitoring degradation products via online MS or FTIR . Reference methodologies from indoor surface chemistry research, which emphasize molecular-level interactions and nanoscale reactivity .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are critical for analyzing multi-variable datasets in process optimization?

  • Methodological Answer : Use response surface methodology (RSM) to map nonlinear relationships between variables (e.g., catalyst concentration vs. yield). Apply ANOVA to distinguish significant factors from noise, and Bayesian inference to update models iteratively with new data. For conflicting results, employ error propagation analysis to quantify uncertainty in measurements (e.g., yield, purity) and refine experimental protocols .

Q. How can researchers resolve discrepancies in catalytic performance studies of fluorinated isoindoline-diones?

  • Methodological Answer : Perform controlled poisoning experiments to assess catalyst deactivation mechanisms (e.g., fluorine leaching). Use X-ray photoelectron spectroscopy (XPS) to characterize surface composition changes and in-situ DRIFTS to monitor active sites during catalysis. Cross-reference with RDF2050112 for reactor design principles that ensure consistent mass transfer and temperature gradients .

Tables for Methodological Reference

Experimental Challenge Recommended Technique Key References
Byproduct suppressionFactorial design + regression
Structural validationX-ray crystallography + NMR
Computational pathway predictionDFT + AFIR algorithms
Surface interaction analysisToF-SIMS + chamber experiments
Scalable reactor designContinuous-flow + membrane separation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.